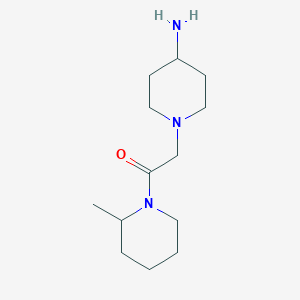
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
描述
Below, we compare its structural and functional attributes with similar compounds based on substituent variations.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-2-3-7-16(11)13(17)10-15-8-5-12(14)6-9-15/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFSDNIBBFHJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 206.33 g/mol. The compound features two piperidine rings, which contribute to its biological activity through various receptor interactions.
Research indicates that this compound may interact with several biological targets, including:
- Neurotransmitter Receptors : The piperidine moiety is known to influence the activity of neurotransmitter systems, particularly those involving dopamine and serotonin.
- Enzyme Inhibition : Studies have shown potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study | Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.0 | Apoptosis induction | |
| Compound B | MCF7 (breast) | 3.5 | Cell cycle arrest |
Neurological Effects
The compound's interaction with cholinergic receptors suggests potential applications in treating cognitive disorders. In vitro studies indicate that it may enhance cognitive function by modulating neurotransmitter levels.
Table 2: Neurological Activity
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of the compound, focusing on their selectivity for different receptors and enzymes. The findings revealed that modifications to the piperidine rings significantly influenced their binding affinity and biological activity.
Case Study Summary
In a comparative study, researchers synthesized multiple derivatives of this compound and assessed their effects on AChE inhibition and cancer cell viability. The most potent derivative exhibited an IC50 value of 2 µM against AChE and significant cytotoxicity against breast cancer cells.
相似化合物的比较
Substituent Diversity
The target compound features 4-aminopiperidin-1-yl and 2-methylpiperidin-1-yl groups. Key analogs include:
Key Observations :
Analytical Characterization
Bioactivity
- Aromatase Inhibition : Benzimidazole derivatives () demonstrate the importance of heterocyclic substituents in enzyme inhibition, a feature that could extend to the target compound .
- Regioisomer Effects : RCS-8 analogs () show that substituent position (e.g., methoxy group) significantly impacts biological activity .
Pharmacokinetics
- Metabolism : Thiophene-containing analogs () may exhibit slower oxidative metabolism due to sulfur’s electron-withdrawing effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


